(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Design and Synthesis of Selective Inhibitors
- A novel series of arylisoxazole-phenylpiperazines were designed and synthesized, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The compounds demonstrated selective inhibition towards AChE, with one showing potent inhibitory activity. This research underscores the potential of structurally similar compounds for treating diseases like Alzheimer's through enzyme inhibition (Saeedi et al., 2019).
Central Nervous System Receptor Affinity
- The synthesis of novel EPC (ethyl-phenyl-carbamate) compounds from (S)-serine demonstrated interactions with σ1-receptors, indicating potential applications in treating central nervous system (CNS) disorders. This highlights the relevance of structurally related compounds in modulating CNS receptor activity (Beduerftig et al., 2001).
Antimicrobial and Anticancer Activity
- Research on heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant lipase and α-glucosidase inhibition. This suggests applications in developing treatments for metabolic disorders. Some compounds exhibited promising anti-lipase and anti-α-glucosidase activities, which could be explored for therapeutic use in related diseases (Bekircan et al., 2015).
Enzyme Inhibition for Disease Treatment
- The exploration of novel central nervous system depressants through the synthesis of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones indicates a method for developing potential anticonvulsant and antipsychotic medications. The study presented compounds with central nervous system depressant activity, showcasing the therapeutic potential of similar compounds (Butler et al., 1984).
Synthesis and Molecular Docking for Drug Development
- Novel heterocyclic compounds synthesized from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, followed by molecular docking studies, demonstrated potential for antimicrobial and anticancer applications. This research emphasizes the utility of structural analysis and docking studies in identifying compounds with high biological activity potential (Shahana & Yardily, 2020).
Future Directions
Properties
IUPAC Name |
[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-cyclohexylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6O/c20-14-5-4-6-15(13-14)21-18-17(22-24-23-18)19(27)26-11-9-25(10-12-26)16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCCHHPCHLJAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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